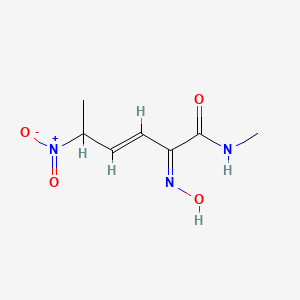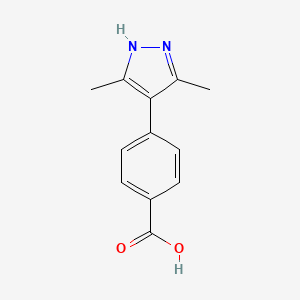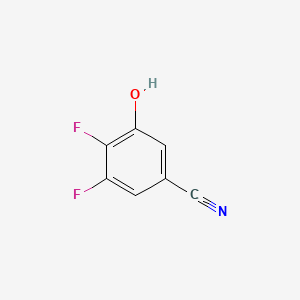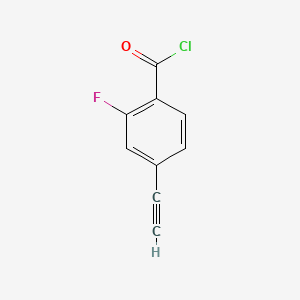![molecular formula C11H14N2O B576003 5-ethoxy-2-ethyl-1H-benzo[d]imidazole CAS No. 192326-08-2](/img/structure/B576003.png)
5-ethoxy-2-ethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-ethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole core with ethoxy and ethyl substituents at the 5 and 2 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with ethyl ethoxyacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-ethoxy-2-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4 and 7 positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
5-ethoxy-2-ethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Ethylbenzimidazole: Lacks the ethoxy group, resulting in different chemical and biological properties.
5-Methoxy-2-ethyl-1H-benzimidazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.
5-Ethyl-2-methyl-1H-benzimidazole: Contains a methyl group instead of an ethyl group, affecting its chemical behavior and applications.
Uniqueness: 5-ethoxy-2-ethyl-1H-benzo[d]imidazole is unique due to the presence of both ethoxy and ethyl substituents, which confer specific chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
192326-08-2 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.246 |
Nombre IUPAC |
6-ethoxy-2-ethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-3-11-12-9-6-5-8(14-4-2)7-10(9)13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
FHMRQRALPJXEFE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=C(C=C2)OCC |
Sinónimos |
1H-Benzimidazole,5-ethoxy-2-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


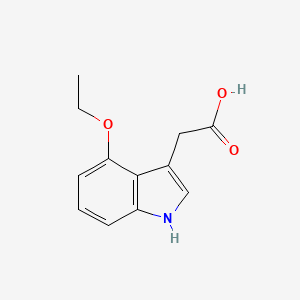
![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1S-exo)- (9CI)](/img/new.no-structure.jpg)
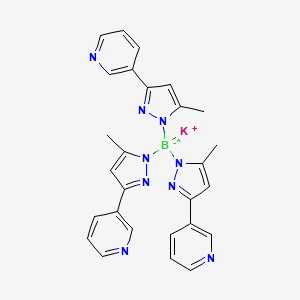
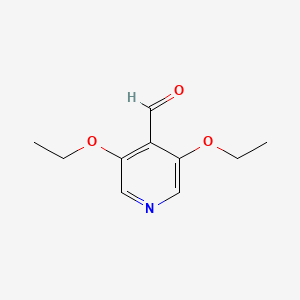
![10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene](/img/structure/B575928.png)
